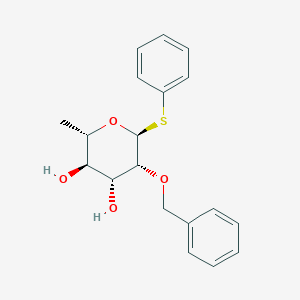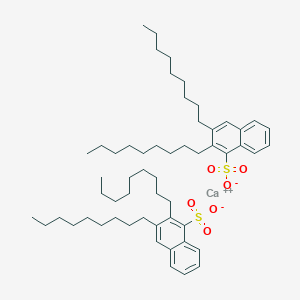
D-グルコピラノウロン酸メチルエステル2,3,4-トリ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-: is a biochemical reagent used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
科学的研究の応用
Chemistry: In chemistry, Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- is used as a building block for synthesizing more complex glycoconjugates and glycopolymers .
Biology: In biological research, it is used to study the interactions between proteins and glycans, which are crucial for understanding cell signaling and immune responses .
Medicine: In medicine, this compound is used in the development of drug delivery systems and as a model compound for studying drug metabolism and pharmacokinetics .
Industry: Industrially, it is used in the production of biodegradable polymers and as a precursor for various biochemical assays .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- typically involves the esterification of glucuronic acid derivatives. The process includes the acetylation of hydroxyl groups at positions 2, 3, and 4, followed by methylation of the carboxyl group. The reaction conditions often require the use of acetic anhydride and methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and acetylation reactions, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate for glycosyltransferases and glycosidases, facilitating the study of these enzymes’ activities and specificities .
類似化合物との比較
Glucopyranuronic acid, methyl ester, 1,2,3,4-tetrakis(2-methylpropanoate): Another derivative used in glycobiology research.
Glucopyranuronic acid, methyl ester, 2,3,4-tribenzoate: Used in organic synthesis and as a reagent for preparing tertiary amines.
Uniqueness: Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- is unique due to its specific acetylation pattern, which makes it particularly useful for studying the enzymology of glycan formation and degradation. Its methyl ester group also provides a convenient handle for further chemical modifications .
特性
CAS番号 |
3082-95-9 |
|---|---|
分子式 |
C13H18O10 |
分子量 |
334.28 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1 |
InChIキー |
YAYYBTSPWBBXRC-HTGOSZRMSA-N |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
同義語 |
Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate; D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)



